N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17773807
InChI: InChI=1S/C10H20N2O/c1-8-4-5-9(6-8)11-7-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide

CAS No.:

Cat. No.: VC17773807

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide -

Specification

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide
Standard InChI InChI=1S/C10H20N2O/c1-8-4-5-9(6-8)11-7-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3
Standard InChI Key YVQLKVZYFHCRAZ-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)NCC(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide features a central acetamide backbone substituted with a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) at the carbonyl-adjacent position and a 3-methylcyclopentylamine moiety at the α-carbon (Figure 1). The cyclopentyl ring’s methyl group at the 3-position introduces steric and electronic effects that influence conformational flexibility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H20N2O\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight184.28 g/mol
Lipophilicity (LogP)Estimated 1.2–1.8*
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

*Calculated using fragment-based methods.

The dimethylamino group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to simpler acetamides. This property aligns with structural analogs such as N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide (PubChem CID 21468644), which shares a similar substituent pattern .

Synthesis and Optimization

Reaction Pathways

The synthesis typically begins with 3-methylcyclopentylamine and chloroacetyl chloride, followed by nucleophilic substitution to form the α-aminoacetamide intermediate. Subsequent dimethylation using methyl iodide in the presence of a base yields the final product. Key steps include:

  • Amination:
    3-Methylcyclopentylamine+ClCH2COCl2-[(3-Methylcyclopentyl)amino]acetyl chloride\text{3-Methylcyclopentylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-[(3-Methylcyclopentyl)amino]acetyl chloride}

  • Dimethylation:
    2-[(3-Methylcyclopentyl)amino]acetyl chloride+2CH3IN,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide\text{2-[(3-Methylcyclopentyl)amino]acetyl chloride} + 2\text{CH}_3\text{I} \rightarrow \text{N,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide}

Reaction conditions (e.g., temperature, solvent polarity) critically impact yield. For instance, polar aprotic solvents like dimethylformamide (DMF) improve dimethylation efficiency.

Purification Challenges

Chromatographic purification is often required due to byproducts such as mono-methylated species. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity, though scalability remains a concern for industrial applications. Comparatively, the synthesis of 2-(dimethylamino)-N,N-dimethylacetamide (PubChem CID 83590) employs analogous alkylation strategies, highlighting the generality of this approach for N,N-dimethyl acetamides .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Acetamide Derivatives

CompoundMolecular WeightKey SubstituentsPotential Application
N,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide184.28 g/mol3-MethylcyclopentylNeurotransmitter modulation
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide 206.28 g/molPhenethylAnalgesic candidate
2-(Dimethylamino)-N,N-dimethylacetamide 130.19 g/molNoneSolvent/Excipient

The 3-methylcyclopentyl variant’s lower molecular weight and compact structure may favor CNS penetration compared to bulkier analogs .

Current Research Gaps and Future Directions

Despite promising theoretical insights, experimental data on pharmacokinetics, toxicity, and in vivo efficacy are sparse. Priority areas include:

  • Binding Affinity Studies: Quantitative measurements for serotonin/dopamine receptors.

  • Metabolic Stability: Assessment of cytochrome P450-mediated degradation.

  • Synthetic Optimization: Development of one-pot methodologies to reduce purification steps .

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